(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes benzyl, diiodophenyl, and diazinane trione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzyl and diiodophenyl intermediates, followed by their condensation with a diazinane trione derivative under controlled conditions. Common reagents used in these reactions include iodine, benzyl alcohol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of benzyl, diiodophenyl, and diazinane trione groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H18I2N2O4 |
---|---|
Molecular Weight |
664.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H18I2N2O4/c1-15-7-9-18(10-8-15)29-24(31)19(23(30)28-25(29)32)11-17-12-20(26)22(21(27)13-17)33-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,28,30,32)/b19-11+ |
InChI Key |
JRLBUXCPRRLTMX-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)C(=O)NC2=O |
Origin of Product |
United States |
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